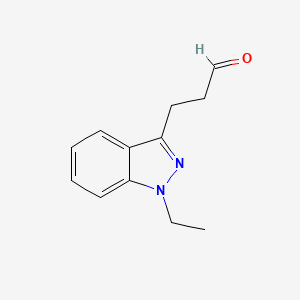

3-(1-ethyl-1H-indazol-3-yl)propanal

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1-ethylindazol-3-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-14-12-8-4-3-6-10(12)11(13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHVEKJLYRYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Disconnections and Precursor Analysis for 3 1 Ethyl 1h Indazol 3 Yl Propanal

Deconstruction Strategies for the Indazole Core and its N1-Substitution

The initial retrosynthetic disconnection targets the N1-ethyl group of the indazole core. This leads to the precursor 3-(1H-indazol-3-yl)propanal and an ethylating agent. The regioselective N-alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N2). However, studies have shown that N1-alkylation is often the thermodynamically favored outcome. nih.gov

A common and effective strategy for achieving high N1 regioselectivity is the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to deprotonate the indazole, followed by the addition of an alkyl halide, such as ethyl bromide. nih.gov This method has been shown to be effective for a variety of C3-substituted indazoles, leading to greater than 99% N1 regioselectivity in some cases. nih.gov

Further deconstruction of the indazole ring itself can be envisioned through several established synthetic routes for indazoles. organic-chemistry.org One common approach involves the cyclization of ortho-haloaryl carbonyl compounds with hydrazine (B178648) derivatives. nih.govresearchgate.net For instance, a 2-fluorobenzaldehyde derivative could react with hydrazine to form the indazole core.

Table 1: Key Retrosynthetic Disconnections for the Indazole Core

| Target Moiety | Disconnection | Precursor(s) | Key Transformation |

| N1-Ethyl Group | C-N Bond | 3-(1H-indazol-3-yl)propanal, Ethylating Agent (e.g., Ethyl Bromide) | N-Alkylation |

| Indazole Ring | C-N and N-N Bonds | Substituted 2-halobenzaldehyde, Hydrazine | Cyclization/Condensation |

Approaches for C3-Propanal Chain Installation: Retrosynthetic Pathways

The three-carbon propanal chain at the C3 position of the indazole ring offers several opportunities for retrosynthetic disconnection. A logical approach is to disconnect the C-C bond between the indazole ring and the side chain, leading back to a C3-functionalized indazole intermediate. A particularly valuable and versatile intermediate is 1-ethyl-1H-indazole-3-carboxaldehyde .

From this key aldehyde intermediate, the propanal side chain can be constructed using several well-established synthetic methodologies:

Wittig Reaction: A Wittig reaction with a two-carbon ylide, such as (ethoxymethyl)triphenylphosphonium chloride, would yield an enol ether. Subsequent hydrolysis of the enol ether would then provide the desired propanal.

Horner-Wadsworth-Emmons Reaction: Similar to the Wittig reaction, the Horner-Wadsworth-Emmons reaction using a phosphonate ester can be employed to form the carbon-carbon double bond, followed by hydrolysis.

Grignard Reaction: Reaction of the aldehyde with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) would produce an allylic alcohol. Subsequent oxidation and isomerization could potentially lead to the propanal, although this route may be less direct.

Reduction and Oxidation Sequence: The aldehyde could be reduced to the corresponding alcohol, 3-(1-ethyl-1H-indazol-3-yl)methanol. This alcohol could then be converted to a halide and subjected to a chain extension reaction (e.g., with cyanide followed by reduction and hydrolysis) or an oxidation to the aldehyde.

Alternatively, the propanal chain can be introduced from a precursor that already contains the three-carbon unit. For example, a Heck coupling reaction between a 3-halo-1-ethyl-1H-indazole and acrolein diethyl acetal could be employed, followed by hydrogenation and hydrolysis of the acetal to unveil the aldehyde functionality. nih.gov

Table 2: Retrosynthetic Pathways for the C3-Propanal Chain

| Precursor | Reagent(s) | Key Transformation(s) |

| 1-ethyl-1H-indazole-3-carboxaldehyde | (Ethoxymethyl)triphenylphosphonium chloride | Wittig Reaction, Hydrolysis |

| 1-ethyl-1H-indazole-3-carboxaldehyde | Vinylmagnesium bromide | Grignard Reaction, Oxidation/Isomerization |

| 3-halo-1-ethyl-1H-indazole | Acrolein diethyl acetal, Pd catalyst | Heck Coupling, Hydrogenation, Hydrolysis |

Feasibility Assessment of Key Synthetic Intermediates

The viability of the proposed retrosynthetic pathways hinges on the accessibility and stability of the key intermediates.

1H-Indazole-3-carboxaldehyde: This is a crucial and well-documented intermediate. An optimized and efficient method for its synthesis involves the nitrosation of indoles in a slightly acidic environment. nih.govrsc.orgresearchgate.net This procedure is reported to be high-yielding and tolerant of various functional groups on the indole ring. nih.govresearchgate.net The commercial availability of indazole-3-carboxaldehyde further enhances its feasibility as a starting point. sigmaaldrich.com

1-ethyl-1H-indazole-3-carboxaldehyde: As discussed in section 2.1, the selective N1-ethylation of 1H-indazole-3-carboxaldehyde is a feasible transformation. The presence of the electron-withdrawing aldehyde group at the C3 position may influence the regioselectivity of the N-alkylation, but literature suggests that N1-alkylation should still be achievable with high selectivity under appropriate conditions. nih.gov

3-(1H-indazol-3-yl)propan-1-ol: This intermediate could be formed by the reduction of the corresponding propanal or propanoic acid derivative. While not directly found in the search results, the synthesis of similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol structures has been reported, suggesting that the synthesis of the indazole analogue is plausible. nih.gov This alcohol could then be oxidized to the target propanal.

Advanced Synthetic Methodologies for 3 1 Ethyl 1h Indazol 3 Yl Propanal and Its Structural Analogs

Construction of the 1-Ethyl-1H-indazole Core

The formation of the indazole nucleus is a critical first step. Modern synthetic chemistry offers a variety of powerful tools to construct this bicyclic heterocycle with high efficiency and control over substitution patterns.

Transition-Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Copper, Rhodium)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium, copper, and rhodium catalysts are particularly effective in promoting the necessary bond formations for indazole ring closure.

Palladium-catalyzed methods often involve intramolecular C-N bond formation. For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be achieved with good to high yields using palladium catalysts like Pd(dba)₂ with chelating phosphine ligands such as BINAP, DPEphos, or dppf nih.gov. Another approach is the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation to furnish 2-aryl-substituted 2H-indazoles mdpi.com.

Copper-catalyzed syntheses provide a cost-effective and versatile alternative. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper salts, have been developed for the synthesis of 2H-indazoles researchgate.net. Copper catalysts play a crucial role in both C-N and N-N bond formation steps researchgate.net. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another effective method for preparing N-phenyl- and N-thiazolyl-1H-indazoles chemrxiv.org. Furthermore, copper-catalyzed hydroamination of 2-alkynylazobenzenes offers a route to 3-alkenyl-2H-indazoles nih.gov.

Rhodium-catalyzed reactions have emerged as powerful tools, particularly through C-H activation pathways. Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes followed by cyclization and aromatization provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles scispace.com. Tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters is another Rh(III)-catalyzed route to 3-acyl-2H-indazoles.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(dba)₂ / BINAP | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | Good to high yields, use of preformed hydrazones is key. nih.gov |

| Pd catalyst / t-Bu₃PHBF₄ | 2-Bromobenzyl bromides and arylhydrazines | 2-Aryl-2H-indazoles | Single synthetic step, regioselective. mdpi.com |

| CuI / TMEDA | 2-Bromobenzaldehydes, primary amines, NaN₃ | 2-Substituted-2H-indazoles | One-pot, three-component reaction. researchgate.net |

| CuI / 1,10-phenanthroline | o-Chlorinated arylhydrazones | N-Phenyl/N-thiazolyl-1H-indazoles | Utilizes less expensive starting materials. chemrxiv.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | One-step, highly functional group compatible. scispace.com |

C-H Activation/Functionalization Strategies for Indazole Formation

Direct C-H activation is an increasingly important strategy for the atom-economical synthesis of heterocycles. Transition-metal-catalyzed C-H activation/annulation sequences provide a powerful means to construct functionalized indazoles in a single step nih.gov.

Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones allows for the direct synthesis of functionalized 1H-indazoles through a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination researchgate.net. Cobalt(III) catalysts have also been developed for the synthesis of N-aryl-2H-indazoles via C-H bond additions to aldehydes followed by in situ cyclization and aromatization mit.edu. This method is operationally straightforward and can be performed on the benchtop mit.edu.

These C-H activation strategies often offer high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex indazole derivatives.

| Catalyst | Reactants | Product | Mechanistic Highlights |

| Rh(III) | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | Double C-H activation and C-H/C-H cross-coupling. researchgate.net |

| Co(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | C-H bond addition, in situ cyclization, and aromatization. mit.edu |

Metal-Free and Organocatalytic Routes to the Indazole Nucleus

While metal-catalyzed methods are powerful, metal-free and organocatalytic approaches are gaining traction due to their milder reaction conditions and reduced environmental impact.

A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through the selective activation of the oxime with methanesulfonyl chloride in the presence of triethylamine nih.gov. This method is extremely mild and provides good to excellent yields nih.gov. Another metal-free approach involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648); however, this method can be limited in scope mit.edu.

Organocatalysis also offers viable routes to indazoles. For instance, the halogenation of indazoles can be achieved using N-halosuccinimides with gallocyanine as an organocatalyst that acts as a halogen-transfer agent beilstein-journals.org. Photochemical or thermochemical metal-free synthesis of 2H-indazole skeletons from 2-((aryl/alkyl/H)ethynyl))aryltriazenes has also been reported nih.gov.

| Method | Starting Materials | Reagents | Key Features |

| Oxime Activation | o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Mild conditions, good to excellent yields. nih.gov |

| Condensation | o-Fluorobenzaldehydes | Hydrazine | Metal-free, but can have limited scope. mit.edu |

| Photochemistry/Thermochemistry | 2-((Aryl/alkyl/H)ethynyl))aryltriazenes | Arylsulfinic acids | Metal-free, visible-light irradiation or mild heat. nih.gov |

| Organocatalytic Halogenation | Indazoles | N-Halosuccinimides, gallocyanine | Mild, does not require light or oxidizing agents. beilstein-journals.org |

Regioselective N1-Alkylation Methodologies for Indazoles

The final step in constructing the 1-ethyl-1H-indazole core is the regioselective alkylation at the N1 position. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making regiocontrol a significant challenge elsevierpure.comnih.gov.

Several strategies have been developed to achieve high N1-selectivity. The choice of base and solvent system is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has been shown to be a promising system for N1-selective indazole alkylation, particularly for C3-substituted indazoles with electron-withdrawing groups elsevierpure.com. This selectivity is attributed to the chelation of the sodium cation between the N2 nitrogen and an oxygen atom of the C3 substituent elsevierpure.com.

A recently developed methodology for the synthesis of N1-alkyl indazoles that is highly selective, practical, and broad in scope involves a two-step process that proceeds under thermodynamic control, with no N2-alkyl products detected at completion nih.gov. This data-driven approach has been demonstrated on a large scale nih.gov. The regioselectivity of indazole alkylation can also be influenced by the nature of the alkylating agent, with some reagents showing a preference for either kinetic (N2) or thermodynamic (N1) products nih.gov.

| Conditions | Substrate Features | Selectivity | Proposed Rationale |

| NaH in THF | C3-substituted indazoles with electron-withdrawing groups | High N1-selectivity (>99%) elsevierpure.com | Chelation of Na⁺ between N2 and C3 substituent. elsevierpure.com |

| Thermodynamic Control | Various indazoles | High N1-selectivity (no N2 detected) nih.gov | Formation of the thermodynamically more stable N1-isomer. nih.gov |

| Mitsunobu Conditions | Indazole | Preference for N2-alkylation nih.gov | Kinetically controlled reaction. nih.gov |

Stereoselective Synthesis of 3-(1-ethyl-1H-indazol-3-yl)propanal

Introducing a substituent at the C3 position of the indazole ring, particularly with stereocontrol, presents a significant synthetic hurdle due to the typically low nucleophilicity of this position.

Asymmetric Approaches to C3-Functionalized Indazole Derivatives

Recent advances have enabled the enantioselective functionalization of the C3 position of indazoles. A notable example is the copper hydride (CuH)-catalyzed highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles chemrxiv.orgmit.edu. This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high levels of enantioselectivity chemrxiv.orgmit.edu. The reaction proceeds through a Zimmerman-Traxler-type transition state, and the enantioselectivity is governed by steric interactions between the ligand and the substrate mit.edu.

This enantioselective C3-allylation provides a valuable starting point for the synthesis of the target molecule. The resulting allyl group can serve as a handle for further transformations to introduce the propanal moiety. One potential route is through hydroformylation of the terminal alkene. Asymmetric hydroformylation, using chiral phosphine ligands, can be tailored to favor one enantiomer of the resulting aldehyde.

Alternatively, the C3-allyl group could be subjected to oxidative cleavage (e.g., ozonolysis) to yield an aldehyde, though this would result in a shorter carbon chain. A more suitable approach would be a two-step process involving hydroboration-oxidation to the corresponding alcohol, followed by oxidation to the aldehyde.

While direct asymmetric methods to install the propanal side chain are not yet well-established, the combination of enantioselective C3-allylation followed by stereoretentive or stereoselective transformations of the allyl group represents a viable and powerful strategy for accessing chiral this compound and its analogs.

| Asymmetric Method | Key Transformation | Stereocontrol | Potential for Target Synthesis |

| CuH-Catalyzed Allylation | C3-allylation of N-(benzoyloxy)indazoles | High enantioselectivity for quaternary centers. chemrxiv.orgmit.edu | Provides a chiral C3-allyl precursor. mit.edu |

| Asymmetric Hydroformylation | Conversion of alkenes to aldehydes | Can favor one enantiomer using chiral ligands. | Potential to convert the C3-allyl group to a chiral propanal. |

Enantiocontrol in the Introduction of the Propanal Moiety

Achieving enantiocontrol in the synthesis of chiral analogs of this compound, where a stereocenter is present on the propanal side chain, is a significant challenge. Methodologies that establish chirality either during the initial carbon-carbon bond formation or in a subsequent functionalization step are crucial.

One of the most effective strategies involves the asymmetric installation of a three-carbon precursor at the C3 position. A noteworthy example is the copper hydride (CuH)-catalyzed asymmetric C3-allylation of indazoles. researchgate.netnih.govgoogle.com This method utilizes an umpolung strategy, where an N1-protected, N2-(benzoyloxy)indazole acts as an electrophile. In the presence of a CuH catalyst and a chiral phosphine ligand, it reacts with 1,1-disubstituted allenes to furnish C3-allylated indazoles with quaternary stereocenters in high yields and excellent enantioselectivities. researchgate.netnih.gov The resulting chiral allyl group is a direct precursor to a chiral propanal moiety.

Another powerful technique is asymmetric hydroformylation. mdpi.com This reaction introduces a formyl group and a hydrogen atom across a double bond. Applying this to a 3-allyl-1-ethyl-1H-indazole intermediate using a chiral rhodium-catalyst system can, in principle, generate the chiral propanal product directly. The choice of chiral ligand is critical for achieving high regioselectivity (to favor the branched aldehyde) and enantioselectivity. Rhodium complexes with chiral diazaphospholane ligands have shown high efficacy in the asymmetric hydroformylation of various allyl substrates, achieving up to 99% enantiomeric excess (ee). mdpi.com

Organocatalysis also presents viable pathways for enantiocontrol. For instance, an organocatalytic Michael addition of a nucleophile to a 3-(prop-2-enoyl)-1-ethyl-1H-indazole intermediate could establish a stereocenter. Alternatively, if a 3-vinyl-1-ethyl-1H-indazole intermediate is synthesized, a subsequent organocatalytic conjugate addition of a two-carbon nucleophile equivalent could be envisioned to construct the propanal backbone enantioselectively. nih.govrsc.orgacs.org

| Method | Precursor | Key Reagents/Catalyst | Product Feature | Reported ee (%) |

| CuH-Catalyzed Asymmetric Allylation | N-Benzoyloxy-indazole + Allene | CuH, Chiral Phosphine Ligand | Chiral C3-allyl group | Up to 99% nih.gov |

| Asymmetric Hydroformylation | 3-Allylindazole | Rh(acac)(CO)₂, Chiral Diazaphospholane Ligand | Chiral propanal moiety | Up to 99% mdpi.com |

| Organocatalytic Michael Addition | 3-Vinylindazole or 3-Acryloylindazole | Chiral Amine/Thiourea Catalyst | Chiral propanal backbone | Up to 98% (on analogous substrates) acs.org |

Introduction of the Propanal Moiety at the C3 Position of the Indazole Core

Directly functionalizing the C3 position of the indazole ring is complicated by the higher nucleophilicity of the N1 and N2 positions. researchgate.net Therefore, advanced strategies are required to achieve regioselective C-C bond formation at the desired carbon atom.

A prevalent and versatile strategy involves the initial halogenation of the 1-ethyl-1H-indazole at the C3 position, typically with iodine or bromine, to create a synthetic handle for cross-coupling reactions. organic-chemistry.orgchim.it

Sonogashira Coupling: The 3-iodo-1-ethyl-1H-indazole can undergo a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, such as propyne or a protected equivalent like trimethylsilylacetylene. google.comacs.orgchemicalbook.com This reaction efficiently forms a C(sp)-C(sp²) bond, installing a propargyl group at the C3 position, which is a direct precursor to the propanal moiety.

Heck Coupling: A palladium-catalyzed Heck reaction between 3-iodo-1-ethyl-1H-indazole and an allylic partner, such as allyl alcohol or acrolein, can also be employed. chim.itbohrium.com This reaction forms a C(sp²)-C(sp²) bond, directly introducing a three-carbon chain with the necessary functionality for subsequent conversion to the aldehyde.

Negishi Coupling: Regioselective C3-zincation of an N1-protected indazole, followed by a Negishi cross-coupling reaction, provides another route to introduce alkyl or aryl groups at the C3 position. organic-chemistry.orgorganic-chemistry.org

A more direct approach, as previously mentioned, is the CuH-catalyzed C3-allylation of N-activated indazoles. researchgate.netnih.gov This reaction bypasses the need for a pre-halogenated indazole and offers excellent regioselectivity and opportunities for enantiocontrol.

Once a suitable three-carbon precursor is installed at the C3 position, a functional group interconversion is necessary to generate the final propanal. The choice of method depends on the nature of the precursor.

From a C3-Allyl Group: The most direct method for converting a terminal alkene to an aldehyde is ozonolysis . chemicalbook.comajrconline.orgacs.org This reaction involves treating the 3-allyl-1-ethyl-1H-indazole with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) to yield this compound. acs.orgnih.gov Alternatively, a Wacker-type oxidation could be used, though this typically yields a methyl ketone rather than an aldehyde. Asymmetric hydroformylation, discussed in section 3.2.2, is a more advanced alternative that forms the aldehyde directly from the alkene.

From a C3-Propargyl Group: A terminal alkyne at the C3 position can be converted to the corresponding aldehyde via hydroboration-oxidation . benthamdirect.combenthamdirect.comnih.gov Treatment of the 3-(prop-1-yn-1-yl)-1-ethyl-1H-indazole with a sterically hindered borane (e.g., disiamylborane or 9-BBN) results in the anti-Markovnikov addition of the borane to the terminal carbon. benthamdirect.comeurekaselect.com Subsequent oxidation with hydrogen peroxide under basic conditions generates an enol intermediate, which tautomerizes to the desired aldehyde. benthamdirect.com

From a C3-(3-Hydroxypropyl) Group: If the C-C bond formation step leads to a primary alcohol, such as 3-(1-ethyl-1H-indazol-3-yl)propan-1-ol, a simple oxidation step is required. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can efficiently convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. nih.govresearchgate.net

| Precursor at C3 | Interconversion Method | Key Reagents | Final Moiety |

| Allyl | Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Propanal |

| Allyl | Hydroformylation | CO, H₂, Rh-catalyst | Propanal |

| Propargyl (Terminal Alkyne) | Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN); 2. H₂O₂, NaOH | Propanal |

| 3-Hydroxypropyl | Oxidation | PCC or DMP | Propanal |

To enhance synthetic efficiency, one-pot and cascade reactions that combine multiple synthetic steps without isolating intermediates are highly desirable. While a specific one-pot synthesis of this compound is not prominently reported, existing methodologies can be conceptually linked.

For example, a tandem sequence involving the C-H functionalization of an azobenzene with an aldehyde, catalyzed by rhodium(III), has been developed for the one-step synthesis of N-aryl-2H-indazoles. nih.gov This demonstrates the principle of forming the indazole ring and a C3-substituent in a single operation.

Similarly, cascade reactions for the synthesis of 3-aminoindazoles have been reported, where a copper-catalyzed coupling is followed by an in-situ deacylation and condensation. organic-chemistry.org A hypothetical one-pot procedure for the target molecule could involve a palladium-catalyzed cross-coupling of 3-iodo-1-ethyl-1H-indazole with allyl alcohol, followed by the in-situ addition of an isomerization catalyst and subsequent hydroformylation reagents. Another plausible one-pot sequence is the borylation of a 3-haloindazole followed by a Suzuki-Miyaura coupling with a suitable three-carbon building block. chim.itnih.gov

Green Chemistry and Sustainable Protocols in the Synthesis of this compound

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These concepts are increasingly being applied to the synthesis of heterocyclic compounds like indazoles. benthamdirect.comeurekaselect.comnih.gov

Significant efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Metal-free regioselective halogenation of 2H-indazoles has been successfully performed in water. rsc.org Furthermore, Suzuki-Miyaura cross-coupling reactions, a key step in functionalizing 3-haloindazoles, have been adapted to run in aqueous media or in ionic liquids, which can often be recycled. mdpi.comnih.govresearchgate.net This approach not only reduces environmental impact but can also simplify product isolation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation. ajrconline.org The synthesis of indazole derivatives via the cyclization of hydrazones has been shown to be significantly more efficient under microwave conditions compared to conventional heating. ajrconline.org This technique could be applied to accelerate the core indazole formation or the subsequent C3-functionalization steps.

Alternative Solvents: The use of green solvents like polyethylene glycol (PEG) has been reported for the one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org Ionic liquids have also been employed as recyclable media for palladium-catalyzed cross-coupling reactions on the indazole scaffold, preventing the formation of palladium black and facilitating catalyst reuse. mdpi.comresearchgate.net

| Green Approach | Synthetic Step | Benefit | Example Condition |

| Aqueous Medium | Halogenation / Cross-Coupling | Reduced organic solvent waste, enhanced safety | N-halosuccinimide in H₂O rsc.org; Suzuki coupling in H₂O nih.gov |

| Microwave Irradiation | Indazole Ring Formation | Reduced reaction time, increased yield | Salicylaldehyde + Hydrazine in EtOH, MW ajrconline.org |

| Alternative Solvents | Cross-Coupling / Ring Formation | Recyclable medium, improved catalyst stability | Suzuki coupling in Ionic Liquids mdpi.com; 3-component synthesis in PEG organic-chemistry.org |

Atom-Economical and Waste Reduction Considerations

In contemporary pharmaceutical synthesis, the principles of green chemistry are paramount for developing sustainable and environmentally responsible processes. jddhs.comjocpr.com Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric in this approach. jocpr.com Syntheses with high atom economy minimize waste, reduce the need for costly starting materials, and often lead to more efficient processes. jddhs.comjocpr.com

For the synthesis of the indazole core, several strategies align with the principles of atom economy and waste reduction:

Catalytic Approaches: The use of catalysts is fundamental to green chemistry as they can steer reactions toward desired products, reduce the need for stoichiometric reagents that end up as waste, and often operate under milder conditions. mdpi.com For instance, metal-catalyzed acceptorless coupling and one-pot reactions have been presented for the synthesis of N-heterocycles, which improve atom economy by using recyclable catalysts and preventing hazardous waste. mdpi.com

Minimizing Byproducts: A core tenet of green chemistry is the minimization of byproducts. jddhs.com This is achieved by designing synthetic routes that maximize the incorporation of all reactant materials into the final product. For example, cycloaddition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all the atoms from the reactants are typically incorporated into the product. jocpr.com Similarly, rearrangement reactions can exhibit 100% atom economy. jocpr.com

Solvent-Free and Green Solvents: A significant portion of waste in pharmaceutical synthesis comes from traditional organic solvents, which can be volatile, toxic, and difficult to dispose of. jddhs.comjocpr.com Green chemistry promotes the use of safer, bio-based solvents, water, or even solvent-free reaction conditions. jocpr.commdpi.com Mechanochemical grinding procedures, for example, offer a neat and efficient method for synthesizing N-substituted amines without solvents. mdpi.com

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure avoids the need for isolating and purifying intermediates, which significantly reduces solvent use and waste generation. Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide an efficient, ligand-free synthesis of 2H-indazoles in a green solvent like polyethylene glycol (PEG 300). organic-chemistry.org

By focusing on these principles, the synthesis of indazole analogs can be designed to be more efficient and sustainable, aligning with the modern demands of the pharmaceutical industry.

Microwave-Assisted and Photoredox Catalysis for Indazole Synthesis

Recent innovations in synthetic chemistry have provided powerful tools for constructing complex molecules like indazoles with greater speed and efficiency. Microwave-assisted synthesis and photoredox catalysis are at the forefront of these advancements, offering unique advantages over traditional methods. benthamdirect.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes. jddhs.comjchr.org This method utilizes the ability of polar molecules to absorb microwave energy, resulting in rapid and uniform heating of the reaction mixture. jchr.org The key benefits include:

Reduced Reaction Times: Reactions that might take hours or days using conventional heating can often be completed in minutes. jddhs.comencyclopedia.pub

Increased Yields and Purity: The rapid heating can minimize the formation of side products, leading to higher isolated yields. encyclopedia.pub

Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient compared to conventional oil baths or heating mantles. jddhs.commdpi.com

Microwave irradiation has been successfully applied to the synthesis of various indazole derivatives. For example, the synthesis of 1-H indazole derivatives has been achieved using microwave irradiation in distilled water, providing a fast and efficient process compared to conventional methods. jchr.orgjchr.org Another study demonstrated the synthesis of indazole acetic acid derivatives via a novel cascade N-N bond forming reaction under microwave heating. researchgate.net

| Starting Materials | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| o-chlorobenzaldehyde, hydrazine hydrate | Distilled water, 425 MW, 18 min | 1-H indazole | Fast, efficient, uses water as solvent | jchr.org |

| o-nitro benzaldehyde, hydrazine hydrate | Distilled water, 425 MW, 18 min | 1-H indazole | Convenient and effective synthesis | jchr.orgjchr.org |

| 3-amino-3-(2-nitrophenyl)propanoic acids, various alcohols | Microwave heating | Indazole acetic acids | Convenient synthesis of distinct derivatives | researchgate.net |

Photoredox Catalysis for Indazole Synthesis

Visible-light photoredox catalysis harnesses the energy of light to initiate chemical reactions, providing a powerful and sustainable method for forming complex chemical bonds under mild conditions. d-nb.info This approach often avoids the need for harsh reagents and high temperatures. d-nb.info

In the context of indazole synthesis, photoredox catalysis has enabled novel transformations:

N-N Bond Formation: A ruthenium-catalyzed intramolecular reaction has been reported for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using visible light, demonstrating a novel pathway for forming the indazole N-N bond. nih.govacs.org

Dual Catalysis Systems: A combination of gold and photoredox catalysis has been used to synthesize 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.inforesearchgate.net In this system, visible light irradiation promotes the reaction, which proceeds through hydroamination of the alkyne. d-nb.inforesearchgate.net Control experiments have shown that both the gold catalyst and light are essential for the reaction to proceed efficiently. d-nb.info

C-H Amination: An organophotoredox-catalyzed oxidative coupling has been developed for the C-H amination of 2H-indazoles with various amines at room temperature under ambient air, showcasing a practical and general method. organic-chemistry.org

These photoredox methods expand the toolbox for creating functionalized indazoles, allowing for the construction of analogs of this compound with diverse substitution patterns.

| Starting Materials | Catalyst System | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines | Ruthenium photocatalyst, visible light | Indazolo[2,3-a]quinolines | Intramolecular N-N bond formation | nih.govacs.org |

| 2-Alkynylazobenzenes | Dual catalysis: AuCl₃ and Ruthenium photocatalyst, visible light | 3-Alkenyl-2H-indazoles | Hydroamination of alkyne, C-N bond formation | d-nb.inforesearchgate.net |

| 2H-indazoles, various amines | Organophotoredox catalyst, visible light, air | N-aminated 2H-indazoles | Oxidative C-H amination | organic-chemistry.org |

Chemical Transformations and Derivatization Research of 3 1 Ethyl 1h Indazol 3 Yl Propanal

Modifications and Reactions of the Propanal Functionality

The propanal side chain of 3-(1-ethyl-1H-indazol-3-yl)propanal offers a rich platform for a variety of chemical transformations, including selective reduction, controlled oxidation, and nucleophilic addition and condensation reactions. These modifications allow for the introduction of diverse functional groups and the extension of the carbon skeleton, leading to a wide array of novel derivatives.

Selective Reduction to Alcohol and Subsequent Esterification/Etherification

The selective reduction of the aldehyde group in this compound to its corresponding primary alcohol, 3-(1-ethyl-1H-indazol-3-yl)propan-1-ol, represents a key transformation for accessing a range of derivatives. This reduction can be achieved with high chemoselectivity using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent for this purpose. More specialized reagents like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride have been developed for the highly selective reduction of aldehydes in the presence of other reducible functional groups. tcichemicals.com Enzymatic reductions, utilizing whole-cell biocatalysts such as E. coli, also offer an environmentally friendly and highly selective alternative for converting aldehydes to alcohols. nih.gov

Following the successful reduction to the alcohol, further derivatization can be readily accomplished through esterification and etherification reactions. The resulting 3-(1-ethyl-1H-indazol-3-yl)propan-1-ol can be reacted with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding esters. For example, reaction with acetyl chloride would produce 3-(1-ethyl-1H-indazol-3-yl)propyl acetate. Similarly, ether derivatives can be synthesized by reacting the alcohol with alkyl halides under basic conditions, such as in the presence of sodium hydride, to afford compounds like 3-(1-ethyl-1H-indazol-3-yl)-1-methoxypropane. Research on related indazole compounds has demonstrated the feasibility of such esterification reactions. For instance, 1-benzyl-1H-indazole-3-carboxylic acid has been converted to its glyceryl ester, and ethyl esters of various indazole carboxylic acids have been synthesized. nih.govgoogle.com

Table 1: Examples of Compounds from Selective Reduction and Subsequent Reactions

| Starting Material | Reaction | Product |

|---|---|---|

| This compound | Selective Reduction | 3-(1-ethyl-1H-indazol-3-yl)propan-1-ol |

| 3-(1-ethyl-1H-indazol-3-yl)propan-1-ol | Esterification | 3-(1-ethyl-1H-indazol-3-yl)propyl acetate |

| 3-(1-ethyl-1H-indazol-3-yl)propan-1-ol | Etherification | 3-(1-ethyl-1H-indazol-3-yl)-1-methoxypropane |

Controlled Oxidation to Carboxylic Acid and its Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(1-ethyl-1H-indazol-3-yl)propanoic acid, a valuable intermediate for the synthesis of amides and esters. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org

Commonly used reagents for the oxidation of aldehydes to carboxylic acids include chromium-based oxidants like the Jones reagent (CrO3 in aqueous sulfuric acid) and potassium dichromate(VI) (K2Cr2O7) in acidic conditions. libretexts.orglibretexts.org These reactions typically proceed with high efficiency. The general mechanism for the oxidation of aldehydes involves the formation of a gem-diol intermediate through the addition of water to the carbonyl group, which is then oxidized to the carboxylic acid. libretexts.org

Once the carboxylic acid is obtained, it can be converted into a range of derivatives. For example, reaction with thionyl chloride (SOCl2) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. This acid chloride can then be reacted with various amines or alcohols to form the corresponding amides or esters. This two-step process provides a versatile route to a wide array of derivatives that would be difficult to access directly from the aldehyde.

Table 2: Examples of Compounds from Controlled Oxidation and Derivatization

| Starting Material | Reaction | Product |

|---|---|---|

| This compound | Controlled Oxidation | 3-(1-ethyl-1H-indazol-3-yl)propanoic acid |

| 3-(1-ethyl-1H-indazol-3-yl)propanoic acid | Esterification | Methyl 3-(1-ethyl-1H-indazol-3-yl)propanoate |

| 3-(1-ethyl-1H-indazol-3-yl)propanoic acid | Amidation | N-phenyl-3-(1-ethyl-1H-indazol-3-yl)propanamide |

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orgyoutube.com These nucleophilic addition reactions lead to the formation of a tetrahedral intermediate and provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation. libretexts.orglibretexts.orgopenstax.org The reactivity of the aldehyde is generally greater than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.orgopenstax.org

A variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. For example, the reaction of this compound with methylmagnesium bromide would yield 4-(1-ethyl-1H-indazol-3-yl)butan-2-ol after acidic workup.

Condensation reactions, which involve nucleophilic addition followed by dehydration, are also important transformations for the propanal functionality. For instance, the Wittig reaction allows for the conversion of the aldehyde to an alkene. Reaction with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, would produce 3-(1-ethyl-1H-indazol-3-yl)-1-propene. Similarly, condensation with amines can lead to the formation of imines, which can be further reduced to secondary amines. For example, reaction with aniline (B41778) would form the corresponding N-phenylimine, which upon reduction with a reagent like sodium borohydride would yield N-phenyl-3-(1-ethyl-1H-indazol-3-yl)propan-1-amine. Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of a base can also be used to extend the carbon chain and introduce new functional groups.

Functionalization and Diversification of the Indazole Core

The indazole ring system of this compound provides another avenue for structural modification and diversification. Electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling strategies, can be employed to introduce a variety of substituents onto the aromatic core.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, treatment of an indazole with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) can introduce a nitro group onto the benzene (B151609) ring portion of the molecule. Similarly, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine.

Nucleophilic aromatic substitution (SNAr) is also a viable strategy for functionalizing the indazole core, particularly if a suitable leaving group, such as a halogen, is present on the ring. nih.gov For instance, a chloro- or fluoro-substituted indazole can react with nucleophiles like amines or alkoxides to displace the halide and form a new C-N or C-O bond.

Furthermore, directed ortho-metalation (DoM) can be a powerful tool for the regioselective functionalization of the indazole ring. By using a directing group, it is possible to deprotonate a specific position on the ring with a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents. Research has shown that the N-SEM protected indazole can direct lithiation to the C-3 position. researchgate.net

Cross-Coupling Strategies for Peripheral Diversification

Modern palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the functionalization of heterocyclic compounds, including indazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize these methods, a halogenated derivative of this compound would typically be required as a starting material (e.g., a bromo- or iodo-substituted indazole).

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide. libretexts.org For instance, a bromo-substituted 1-ethyl-1H-indazole derivative could be coupled with a variety of aryl or heteroaryl boronic acids to introduce new aromatic rings at specific positions on the indazole core. mdpi.comnih.gov

The Sonogashira coupling provides a route to alkynyl-substituted indazoles through the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety, which can serve as a versatile handle for further transformations. Studies on 5-bromo-3-iodoindazoles have demonstrated the feasibility of sequential Sonogashira couplings to introduce different alkyne groups at different positions. thieme-connect.de

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.net This method would enable the introduction of a wide range of primary and secondary amines onto the indazole ring of a halogenated precursor, providing access to a diverse library of amino-substituted derivatives. nih.gov

Table 3: Cross-Coupling Strategies for Indazole Core Diversification

| Reaction | Coupling Partners | Resulting Bond | Example Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-indazole + Organoboron | C-C (Aryl/Vinyl) | Aryl-substituted indazole |

| Sonogashira Coupling | Halo-indazole + Terminal Alkyne | C-C (Alkynyl) | Alkynyl-substituted indazole |

| Buchwald-Hartwig Amination | Halo-indazole + Amine | C-N | Amino-substituted indazole |

Design of Scaffold Hybrids Utilizing the Indazole-Propanal Structure

The strategic combination of the 1-ethyl-1H-indazole-3-propanal moiety with other pharmacologically relevant scaffolds can lead to the development of novel hybrid molecules with potentially enhanced or unique biological activities. The propanal side chain offers a convenient anchor point for the attachment of various heterocyclic and carbocyclic systems. The design of such hybrids is often guided by the principle of molecular hybridization, which aims to integrate two or more pharmacophores into a single entity to target multiple biological pathways or to improve pharmacokinetic properties. researchgate.net

One prominent area for the application of indazole-based scaffolds is in the design of protein kinase inhibitors. orgsyn.orgsigmaaldrich.com Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. nih.gov By derivatizing the propanal group of this compound, it is possible to introduce additional functionalities that can interact with other regions of the kinase, leading to improved potency and selectivity. For instance, the aldehyde can be transformed into various nitrogen-containing heterocycles, which can form key hydrogen bonds with the enzyme.

Another approach involves the synthesis of indazole-chalcone hybrids. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are known for their diverse biological activities, including anticancer properties. The propanal group of this compound can readily participate in condensation reactions with substituted acetophenones to yield indazole-chalcone hybrids. These hybrids combine the pharmacophoric features of both indazoles and chalcones, potentially leading to synergistic effects.

Furthermore, the indazole-propanal structure can be incorporated into hybrids with other bioactive heterocycles like coumarins. Coumarins are a class of naturally occurring compounds with a wide range of pharmacological properties. The synthesis of indazole-coumarin hybrids can be achieved through various synthetic strategies, where the propanal functionality serves as a key linker. fluorochem.co.uk

The design of these hybrids often involves computational studies, such as molecular docking, to predict the binding affinity and mode of interaction with the target protein. This rational design approach helps in prioritizing synthetic targets and increasing the probability of discovering potent and selective bioactive molecules. orgsyn.org

This compound as a Versatile Synthetic Building Block

The aldehyde group in this compound is a versatile functional handle that can be readily transformed into a wide variety of other functional groups and heterocyclic systems. This makes the compound a valuable starting material for the synthesis of a diverse library of indazole derivatives.

Table 1: Potential Chemical Transformations of the Propanal Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), base (e.g., piperidine (B6355638), imidazole) | α,β-Unsaturated carbonyl compounds |

| Wittig Reaction | Phosphonium (B103445) ylides (e.g., Ph₃P=CHR) | Alkenes |

| Reductive Amination | Amines (primary or secondary), reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted amines |

| Pictet-Spengler Reaction | Tryptamine (B22526) or its derivatives, acid catalyst | Tetrahydro-β-carbolines |

| Cyclocondensation Reactions | 1,3-Dicarbonyl compounds, 3-aminoindazoles (for related systems) | Fused heterocyclic systems (e.g., pyrimido[1,2-b]indazoles) |

One of the most common reactions of aldehydes is the Knoevenagel condensation . dntb.gov.ua This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. dntb.gov.ua For instance, the reaction of this compound with malononitrile or ethyl cyanoacetate (B8463686) would yield the corresponding α,β-unsaturated dinitriles or cyanoacrylates. These products are themselves versatile intermediates for further chemical modifications. The reaction is typically catalyzed by weak bases like piperidine or imidazole. sigmaaldrich.com

The Wittig reaction provides another powerful method for carbon-carbon bond formation, specifically for the synthesis of alkenes from aldehydes. By reacting this compound with a variety of phosphonium ylides, a wide range of alkenes with the indazole scaffold can be prepared. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. Using this compound as the starting material, a diverse library of secondary and tertiary amines can be synthesized by varying the amine component. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

The propanal functionality can also be utilized in the construction of more complex heterocyclic systems. For example, a Pictet-Spengler reaction with tryptamine or its derivatives could lead to the formation of tetrahydro-β-carboline scaffolds fused or linked to the indazole ring.

Furthermore, the aldehyde group can participate in cyclocondensation reactions to form fused heterocyclic rings. For instance, while not a direct reaction of the propanal itself, related indazole-3-carboxaldehydes are known to react with 1,3-dicarbonyl compounds or other bifunctional nucleophiles to construct fused pyrimidine (B1678525) or pyridazine (B1198779) rings, such as in the synthesis of pyrimido[1,2-b]indazoles. Similar strategies could potentially be adapted for derivatives of this compound.

Theoretical and Computational Chemistry Investigations of 3 1 Ethyl 1h Indazol 3 Yl Propanal

Quantum Chemical Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis (HOMO-LUMO)

The electronic behavior of 3-(1-ethyl-1H-indazol-3-yl)propanal is governed by the distribution of its electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular significance, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For the indazole ring system, the HOMO is typically a π-orbital distributed across the bicyclic framework, while the LUMO is a π*-orbital. The introduction of an ethyl group at the N1 position and a propanal side chain at the C3 position will modulate the energies and distributions of these frontier orbitals. The ethyl group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The propanal group, with its electron-withdrawing carbonyl moiety, will likely lower the energy of the LUMO, enhancing its electrophilicity.

Based on DFT calculations of similar indazole derivatives, the following is a representative table of frontier orbital energies and the HOMO-LUMO gap for this compound.

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

Note: These values are estimations based on data from related indazole structures and may vary depending on the specific computational method and basis set used.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It can be approximated as half of the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap implies greater hardness and lower reactivity. Conversely, chemical softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω) : This descriptor, introduced by Parr, quantifies the ability of a species to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index suggests a greater capacity to act as an electrophile. Studies on similar heterocyclic compounds have shown that such molecules can be effective electrophiles. nih.gov

The following table presents estimated values for these reactivity descriptors for this compound.

| Reactivity Descriptor | Formula | Estimated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.50 eV |

| Chemical Softness (S) | 1 / η | 0.40 to 0.44 eV-1 |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 to -3.50 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.80 to 3.56 eV |

Note: These values are derived from the estimated HOMO and LUMO energies and are for comparative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atom of the carbonyl group in the propanal side chain, making it a primary site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom at the 2-position of the indazole ring would also exhibit a region of negative potential. The hydrogen atoms of the ethyl group and the aromatic ring, as well as the aldehydic proton, would exhibit positive potential. This information is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

The propanal side chain of this compound possesses rotational freedom around its single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. By mapping the potential energy surface (PES) as a function of key dihedral angles, the preferred spatial arrangement of the molecule can be determined.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a means to study its dynamic behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in a realistic environment, such as in a solvent or interacting with a biological macromolecule.

MD simulations can be used to explore the conformational flexibility of the molecule, the stability of its different conformers in solution, and the nature of its interactions with solvent molecules. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the indazole ring, influencing the molecule's solubility and conformational preferences.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Indazole Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like indazole derivatives, QSRR can be a powerful tool for predicting the reactivity of new, unsynthesized analogues. nih.govrjpbr.com

A typical QSRR study on indazole derivatives would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, and thermodynamic) for a set of indazoles with known reactivities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that relates a subset of these descriptors to the observed reactivity. nih.gov Such models can provide valuable insights into the structural features that govern the reactivity of indazole compounds and can guide the design of new derivatives with desired reactivity profiles. For instance, a QSRR model might reveal that the electrophilicity of the indazole ring is a key determinant of its reaction rate in a particular transformation.

Advanced Analytical Methodologies for Research on Indazole Propanal Systems

Development of Chromatographic Techniques for Separation and Purity Profiling

The isolation and purification of 3-(1-ethyl-1H-indazol-3-yl)propanal and the quantification of any impurities are critical steps in its synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques developed for this purpose. rsc.orglongdom.org The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): Method development for HPLC is the most common approach for analyzing non-volatile and thermally sensitive compounds like indazole derivatives. longdom.org Reversed-phase HPLC is frequently employed, where the stationary phase is nonpolar (e.g., C18 or C8 silica) and the mobile phase is a polar solvent mixture.

Development efforts typically involve:

Column Selection: C18 columns are often the first choice due to their versatility and effectiveness in separating a wide range of medium-polarity compounds.

Mobile Phase Optimization: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is developed to ensure the effective separation of the main compound from starting materials, intermediates, and by-products. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the ionizable indazole ring.

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for the selection of an optimal wavelength for detection based on the compound's UV absorbance profile. This also helps in the preliminary identification of impurities by comparing their UV spectra. nih.gov

Gas Chromatography (GC): For assessing volatile impurities or for specific applications where the analyte can be volatilized without degradation, GC is a valuable tool. rsc.orgresearchgate.net Method development requires careful optimization of:

Column and Temperature Program: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like 5% phenyl-polysiloxane) is selected. A temperature gradient is programmed to effectively separate compounds with different boiling points.

Injector and Detector Parameters: Split/splitless injection is commonly used. The Flame Ionization Detector (FID) is a standard choice due to its high sensitivity to organic compounds.

Impurity profiling combines these techniques to detect, identify, and quantify each impurity present in the final product, which is essential for meeting regulatory standards that often require identification of any impurity above a 0.1% threshold. rsc.orgrsc.org

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Application in Indazole-Propanal Analysis |

|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilyl silica (B1680970) gel (C18) | Acetonitrile/Water or Methanol/Water (Gradient) | Diode Array Detector (DAD) | Purity determination, separation from non-volatile impurities and by-products, quantitative analysis. |

| Gas Chromatography (GC) | 5% Phenyl-polysiloxane | Helium or Hydrogen | Flame Ionization Detector (FID) | Analysis of residual solvents, volatile starting materials, and thermally stable impurities. |

Advanced Spectroscopic Methods for Structural Elucidation (Focus on method development, not data)

Confirming the exact chemical structure of this compound is paramount, especially to differentiate it from potential isomers (e.g., 2-ethyl-2H-indazol-3-yl-propanal or substitution at different positions on the benzene (B151609) ring). The development of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is central to this task. acs.orgnih.goviastate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination in solution. nih.gov Method development involves a suite of experiments:

1D NMR (¹H and ¹³C): Development starts with acquiring standard proton and carbon-13 spectra. Optimization focuses on achieving good resolution and signal-to-noise by adjusting parameters like acquisition time and relaxation delays. These spectra provide initial information on the number and types of protons and carbons.

2D NMR (COSY, HSQC/HETCOR, HMBC): To definitively establish connectivity, a series of 2D NMR experiments are developed.

COSY (Correlation Spectroscopy) methods are optimized to reveal proton-proton couplings, for instance, within the ethyl group (-CH2-CH3) and the propanal chain (-CH2-CH2-CHO).

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) experiments are developed to correlate protons with their directly attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. This is key to confirming the attachment of the propanal side chain to the C3 position of the indazole ring and the ethyl group to the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine spatial proximity between protons, further confirming the regiochemistry, such as the proximity of the ethyl group's protons to the H7 proton of the indazole ring. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR method development is aimed at identifying and confirming the presence of key functional groups. rsc.org For quantitative analysis, a method would be developed by identifying a unique, well-resolved absorption band for the analyte. For this compound, this involves:

Identifying the characteristic sharp carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.

Identifying the C-H stretch of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

Characterizing the complex fingerprint region (below 1600 cm⁻¹) which contains vibrations from the indazole ring structure (C=N, C=C stretches) and C-N bonds.

| Spectroscopic Technique | Method Development Focus | Information Obtained for Structural Elucidation |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Optimizing resolution and signal-to-noise. | Provides chemical shift, integration, and multiplicity data for all unique protons and carbons. |

| 2D NMR (COSY) | Setting appropriate spectral widths and acquisition times. | Establishes ¹H-¹H spin-spin coupling networks within the ethyl and propanal moieties. |

| 2D NMR (HSQC/HMBC) | Optimizing correlation delays for one-bond and long-range couplings. | Confirms C-H connectivity and links the ethyl and propanal fragments to the correct positions on the indazole core. |

| FTIR Spectroscopy | Sample preparation (e.g., KBr pellet, thin film) and baseline correction. | Confirms the presence of key functional groups, particularly the aldehyde C=O and the indazole ring system. |

Mass Spectrometry Approaches for Mechanistic Studies and Isotopic Labeling

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and analyzing its fragmentation patterns. nih.gov When combined with isotopic labeling, it becomes a powerful technique for elucidating the mechanisms of the chemical reactions used in its synthesis. rsc.orgmt.com

Mechanistic Studies with Isotopic Labeling: Isotopic labeling involves replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). mt.comnih.gov The reaction is then carried out, and the position of the isotopic label in the product is determined by MS (and NMR). This allows chemists to trace the path of atoms from reactants to products, providing direct evidence for a proposed reaction pathway. nih.gov

For the synthesis of this compound, one could:

Use an ethylating agent labeled with deuterium (B1214612) or ¹³C to confirm the ethyl group's origin and rule out rearrangement.

Incorporate a ¹³C label into the propanal side chain to track its addition to the indazole ring.

Use labeled reagents to investigate the cyclization step in the formation of the indazole ring itself.

The mass spectrometer detects the mass shift caused by the heavier isotope, confirming its incorporation and location within the molecule's fragments. This approach is one of the most definitive methods for distinguishing between competing reaction mechanisms. nih.govstepscience.com

| Isotope | Typical Application | Detection Method | Example in Indazole-Propanal Research |

|---|---|---|---|

| Deuterium (²H) | Tracing hydrogen atom transfers; Kinetic Isotope Effect (KIE) studies. stepscience.com | Mass Spectrometry, NMR Spectroscopy | Labeling the ethyl group to confirm the alkylation mechanism. |

| Carbon-13 (¹³C) | Tracing carbon backbones through synthesis; elucidating rearrangement mechanisms. mt.com | Mass Spectrometry, NMR Spectroscopy | Incorporating ¹³C into the propanal side-chain to study its addition to the indazole core. |

| Nitrogen-15 (¹⁵N) | Investigating the formation of nitrogen-containing heterocycles. stepscience.com | Mass Spectrometry, NMR Spectroscopy | Using ¹⁵N-labeled hydrazine (B178648) to study the mechanism of indazole ring formation. |

| Oxygen-18 (¹⁸O) | Studying reactions involving carbonyl groups or hydroxyl groups. stepscience.com | Mass Spectrometry, IR Spectroscopy | Using ¹⁸O-labeled water or reagents to probe the formation of the aldehyde functional group. |

In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

Traditional reaction analysis relies on taking samples at various time points for offline analysis. In-situ monitoring, a cornerstone of Process Analytical Technology (PAT), involves analyzing the reaction directly in the vessel in real-time, without sample removal. researchgate.netacs.org This provides a continuous stream of data, offering a much deeper understanding of reaction kinetics, the formation and consumption of transient intermediates, and the precise point of reaction completion. rsc.orgstepscience.com

In-Situ FTIR and Raman Spectroscopy: These are powerful techniques for real-time reaction monitoring. acs.orgnih.gov A probe is inserted directly into the reaction mixture, which continuously acquires spectra. By tracking the intensity of specific vibrational bands, one can monitor the concentration of reactants, products, and intermediates simultaneously. For the synthesis of this compound, one could:

Monitor the disappearance of a reactant's characteristic peak.

Track the appearance of the product's aldehyde C=O stretch.

Potentially identify the signature of a short-lived reaction intermediate, which would be missed by offline analysis. stepscience.com

In-Situ NMR Spectroscopy: While technically more complex to set up, in-situ NMR provides the most detailed structural information during a reaction. rsc.org The reaction is run in an NMR tube inside the spectrometer, and spectra are acquired at set intervals. rsc.org This allows for the unambiguous identification and quantification of all NMR-active species in the reaction mixture over time, providing precise kinetic data and direct observation of intermediates. mt.com This method is invaluable for complex reactions where multiple isomers or by-products might form.

The development of these in-situ methods is crucial for moving from laboratory-scale synthesis to robust, optimized, and safe manufacturing processes. longdom.orgresearchgate.net

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| In-Situ FTIR (e.g., ReactIR) | A probe immersed in the reaction vessel measures IR absorption of the solution over time. stepscience.com | Provides real-time kinetic data, detects intermediates, non-destructive, widely applicable. acs.orgnih.gov | Complex mixtures can have overlapping peaks; quantification requires calibration. nih.gov |

| In-Situ Raman Spectroscopy | A probe uses a laser to measure inelastic scattering of light by molecules in the reaction. | Excellent for aqueous systems, less interference from solvents, can analyze solids in suspension. | Weaker signal than IR, potential for fluorescence interference. |

| In-Situ NMR | The reaction is conducted inside an NMR spectrometer, acquiring full spectra over time. rsc.org | Provides detailed structural information, unambiguous identification and quantification of all species. | Lower sensitivity, higher equipment cost, requires specialized setup. |

Future Research Trajectories and Conceptual Utility

Emerging Catalytic Systems for Indazole-Propanal Synthesis

The synthesis of substituted indazoles is a field of active research, with modern catalysis moving beyond traditional methods. Future synthesis of 3-(1-ethyl-1H-indazol-3-yl)propanal and its derivatives could benefit significantly from these emerging systems, which promise greater efficiency, selectivity, and functional group tolerance.

Recent advancements have seen the rise of cost-effective and less toxic earth-abundant metal catalysts. Cobalt(III)-catalyzed C-H activation, for instance, has been demonstrated as a powerful tool for synthesizing N-aryl-2H-indazoles in a single step from azobenzenes and various aldehydes. nih.govacs.orgmdpi.com Adapting such a C-H functionalization/cyclization cascade could provide a convergent and atom-economical route to the indazole core. Similarly, copper-catalyzed systems have been employed for N-N bond formation and the synthesis of 3-aminoindazoles, highlighting the versatility of first-row transition metals in constructing the indazole scaffold. nih.govorganic-chemistry.org

Palladium and rhodium catalysts, while more expensive, continue to offer unparalleled efficiency in specific transformations. nih.gov Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has been shown to produce 1H-indazoles. mdpi.com The Suzuki-Miyaura cross-coupling, catalyzed by palladium, is another highly effective method for forming C-C bonds to functionalize the indazole ring, which could be employed to introduce or modify substituents on the benzene (B151609) portion of the molecule. rsc.org

A comparative look at potential catalytic strategies is presented below:

| Catalyst Type | Precursors/Reaction Type | Potential Advantages |

| Cobalt(III) | Azobenzenes + Aldehydes (C-H Activation) | Lower cost, one-pot synthesis, good functional group tolerance. nih.govacs.org |

| Copper(I/II) | o-Haloaryl N-sulfonylhydrazones (Cyclization) | Lower catalyst loading, milder temperatures. nih.gov |

| Rhodium(III) | Azobenzenes + Acrylates (C-H Functionalization) | High efficiency, good yields for specific transformations. nih.gov |

| Palladium(0) | Aryl Halides + Organoboronic Acids (Suzuki Coupling) | Excellent for C-C bond formation and derivatization. rsc.org |

Future research would involve adapting these catalytic systems to construct the this compound structure, likely through a late-stage introduction of the propanal moiety or by using a precursor already containing the three-carbon chain.

Innovations in Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and reproducibility compared to traditional batch methods. acs.orgmdpi.com The synthesis of heterocycles like indazoles is particularly well-suited to this technology, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgresearchgate.net

A future, efficient production of this compound could be envisioned as a multi-step continuous-flow process. nih.gov This approach would minimize the handling of potentially hazardous intermediates and reagents. For example, a system could be designed where an initial reactor performs the indazole ring formation, followed by in-line purification or extraction, before the product stream enters a second reactor for the alkylation at the N-1 position with an ethyl group. A final module could then handle the conversion of a precursor group at the C-3 position into the propanal functionality.

The advantages of a flow chemistry approach include:

Enhanced Safety: Operations at high temperatures and pressures can be conducted more safely in the small volumes of a microreactor. acs.org

Improved Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactor lines, avoiding the complex challenges of scaling up batch reactors. mdpi.com

High Purity: Integrating in-line separation and purification modules, such as liquid-liquid microextractors, can remove impurities and high-boiling-point solvents, delivering a cleaner final product. nih.gov

Research in this area would focus on developing a robust, multi-step flow sequence, optimizing reaction conditions within each reactor, and ensuring compatibility between the different reaction steps without the need for isolating intermediates. nih.gov

Rational Design of Indazole-Propanal Analogs with Tunable Reactivity

The structure of this compound offers multiple points for modification to create analogs with fine-tuned chemical and physical properties. Rational design, often guided by computational modeling, can be used to explore how structural changes impact the molecule's reactivity, stability, and potential utility. nih.govtandfonline.com Indazoles are recognized as effective bioisosteres for indoles, often providing superior metabolic stability and oral bioavailability in drug discovery programs. acs.org

The aldehyde group of the propanal side chain is a key reactive handle. It readily participates in a wide range of chemical transformations, including:

Reductive amination to form various amines.

Wittig reactions to generate alkenes.

Aldol (B89426) condensations to build larger carbon skeletons. wikipedia.org